REACTION_CXSMILES
|
[C:1]([O-:4])(=[O:3])[CH3:2].[Na+].Cl[CH2:7][Si:8]([O:11][CH3:12])([CH3:10])[CH3:9]>[Br-].C([P+](CCCC)(CCCC)CCCC)CCC>[C:1]([O:4][CH2:7][Si:8]([O:11][CH3:12])([CH3:10])[CH3:9])(=[O:3])[CH3:2] |f:0.1,3.4|
|
Name
|
|
Quantity
|
50 kg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
76.8 kg
|
Type
|
reactant
|
Smiles
|
ClC[Si](C)(C)OC
|
Name
|
|
Quantity
|
3.76 kg
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[P+](CCCC)(CCCC)CCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was subsequently stirred at the same temperature for a further 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was dried
|
Type
|
TEMPERATURE
|
Details
|
After cooling down to 112° C.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
was adjusted to 120° C
|
Type
|
CUSTOM
|
Details
|
were metered in over 1 h
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
The product was then distilled out through a column at 20 mbar (head), 50-56° C. (head) and 70-145° C. (pot), while a further 36.7 kg of Hydroseal G 400 H
|
Type
|
DISTILLATION
|
Details
|
were metered in during the distillation
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC[Si](C)(C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 548.5 mol | |
AMOUNT: MASS | 89 kg | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |